molecular formula C10H10O4S B14507583 (Benzenesulfonyl)methyl prop-2-enoate CAS No. 62839-41-2

(Benzenesulfonyl)methyl prop-2-enoate

Cat. No.: B14507583
CAS No.: 62839-41-2
M. Wt: 226.25 g/mol
InChI Key: RZQKKHDPVAOKRB-UHFFFAOYSA-N
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Description

(Benzenesulfonyl)methyl prop-2-enoate is an organic compound with the molecular formula C12H14O4S. . This compound is characterized by the presence of a benzenesulfonyl group attached to a prop-2-enoate moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Benzenesulfonyl)methyl prop-2-enoate typically involves the reaction of benzenesulfonyl chloride with ethyl acrylate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

(Benzenesulfonyl)methyl prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfinyl or thiol compounds .

Mechanism of Action

The mechanism of action of (Benzenesulfonyl)methyl prop-2-enoate involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Benzenesulfonyl)methyl prop-2-enoate is unique due to its specific combination of functional groups, which provides distinct reactivity and applications compared to other similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .

Properties

CAS No.

62839-41-2

Molecular Formula

C10H10O4S

Molecular Weight

226.25 g/mol

IUPAC Name

benzenesulfonylmethyl prop-2-enoate

InChI

InChI=1S/C10H10O4S/c1-2-10(11)14-8-15(12,13)9-6-4-3-5-7-9/h2-7H,1,8H2

InChI Key

RZQKKHDPVAOKRB-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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